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Compound of Interest

Compound Name:

5-[1-(2,3-

Dimethylphenyl)ethenyl]-1H-

imidazole

Cat. No.: B107720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms,

stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties,

including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to

coordinate with metal ions, make it a privileged scaffold in the design of therapeutic agents.

Substituted imidazole derivatives have demonstrated a remarkable breadth of biological

activities, leading to their development as effective anticancer, antifungal, antibacterial, and

anti-inflammatory drugs. This technical guide provides an in-depth exploration of these

activities, presenting quantitative data, detailed experimental methodologies, and visualizations

of the core signaling pathways involved.

Anticancer Activity of Imidazole Derivatives
Substituted imidazoles have emerged as a significant class of compounds in oncology,

exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are

diverse, targeting key cellular processes involved in cancer progression, including cell division,

signaling, and survival.
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The anticancer effects of imidazole derivatives are often attributed to their ability to interfere

with critical biological targets. One of the most well-documented mechanisms is the inhibition of

tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt

microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and

subsequent apoptosis.[1]

Another key strategy is the inhibition of protein kinases, which are crucial for cancer cell

signaling and proliferation. Imidazole-based compounds have been developed as inhibitors of

various kinases, including Epidermal Growth Factor Receptor (EGFR), Transforming Growth

Factor-beta Activated Kinase 1 (ALK5), and p38 Mitogen-Activated Protein Kinase (MAPK),

thereby blocking downstream signaling pathways essential for tumor growth and survival.[2][3]

Furthermore, some imidazole derivatives induce apoptosis through the activation of intrinsic

and extrinsic pathways, marked by the upregulation of caspases-3, -8, and -9, and the tumor

suppressor protein p53.[4] They can also modulate the activity of other important targets such

as histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP).[2][5]

Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of various substituted imidazole compounds has been quantified using

the IC50 value, which represents the concentration of the compound required to inhibit the

growth of 50% of a cancer cell population. The following table summarizes the IC50 values for

selected imidazole derivatives against various human cancer cell lines.
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

1-(4-phenylthiazol-2-

yl)-4-(thiophen-2-

yl)-1H-imidazol-2-

amine

NUGC-3 (Gastric) 0.05 [1]

Benzimidazole

Sulfonamide

Derivative (Compound

22)

A549 (Lung) 0.15 [2]

Benzimidazole

Sulfonamide

Derivative (Compound

22)

HeLa (Cervical) 0.21 [2]

Benzimidazole

Sulfonamide

Derivative (Compound

22)

HepG2 (Liver) 0.33 [2]

Benzimidazole

Sulfonamide

Derivative (Compound

22)

MCF-7 (Breast) 0.17 [2]

Aminomethyl

Dimethylpyridinone

(SKLB0533)

HepG2 (Liver) 0.08 [2]

Aminomethyl

Dimethylpyridinone

(SKLB0533)

HCT116 (Colon) 0.06 [2]

Aminomethyl

Dimethylpyridinone

(SKLB0533)

A549 (Lung) 0.10 [2]
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Imidazole-Pyridine

Hybrid (Compound

5e)

BT474 (Breast) 35.56 ± 1.02 [6]

Imidazole-Pyridine

Hybrid (Compound

5a)

MDA-MB-468 (Breast) 45.82 ± 1.32 (24h) [6]

Substituted Imidazole

(Kim-161)
T24 (Urothelial) 56.11 [7]

Substituted Imidazole

(Kim-111)
T24 (Urothelial) 67.29 [7]

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and the cytotoxic effects of compounds.[8]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that

reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan

produced is directly proportional to the number of viable cells.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight in a humidified incubator (37°C, 5% CO2).

Compound Treatment: Treat the cells with various concentrations of the imidazole compound

for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and

a positive control.

MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in

PBS) to each well.

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
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Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO,

acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a

wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to

subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value by plotting cell viability against the logarithm of the compound

concentration.
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Caption: Anticancer mechanisms of substituted imidazole compounds.
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Antifungal Activity of Imidazole Derivatives
Imidazole-containing compounds, particularly the azoles, are a major class of antifungal agents

used clinically to treat a wide range of fungal infections.

Mechanism of Antifungal Action
The primary mechanism of action for azole antifungals is the inhibition of ergosterol

biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to

cholesterol in mammalian cells, and is essential for maintaining membrane integrity and

function. Imidazole antifungals target and inhibit the fungal cytochrome P450 enzyme,

lanosterol 14α-demethylase.[9] This enzyme is critical for the conversion of lanosterol to

ergosterol.[10] Inhibition of this step leads to the depletion of ergosterol and the accumulation

of toxic 14α-methylated sterols in the fungal membrane. This disruption of membrane structure

and function ultimately inhibits fungal growth and replication.[10]

Quantitative Data: Minimum Inhibitory Concentration
(MIC)
The in vitro antifungal activity is typically measured by the Minimum Inhibitory Concentration

(MIC), which is the lowest concentration of the drug that prevents visible growth of a

microorganism.
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Compound/Derivati
ve

Fungal Strain MIC (µg/mL) Reference

Antifungal Agent 52
Candida albicans

ATCC 90028
0.125 [11]

Antifungal Agent 52
Candida glabrata

ATCC 90030
0.25 [11]

Antifungal Agent 52
Candida krusei ATCC

6258
0.5 [11]

Antifungal Agent 52
Aspergillus fumigatus

ATCC 204305
0.25 [11]

Thiazole/Imidazole

Derivative
Bacillus cereus

0.5 (Gentamicin

control)
[12]

Experimental Protocol: Antifungal Susceptibility Testing
(Broth Microdilution)
The broth microdilution method is a standardized technique for determining the MIC of an

antifungal agent.[13][14]

Principle: A standardized inoculum of a fungal isolate is exposed to serial dilutions of an

antifungal agent in a liquid growth medium. The MIC is determined after a specified incubation

period.

Procedure:

Preparation of Antifungal Dilutions: Prepare a stock solution of the imidazole compound in a

suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in RPMI-1640 medium in a

96-well microtiter plate.[11]

Inoculum Preparation:

Yeasts: Culture the yeast on an appropriate agar medium. Suspend colonies in sterile

saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to

achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[11]
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Molds: Culture the mold until sporulation occurs. Harvest conidia and adjust the

concentration to 0.4–5 x 10⁴ CFU/mL.[15]

Inoculation: Add the standardized fungal inoculum to each well containing the antifungal

dilutions. Include a drug-free growth control and a sterility control (medium only).

Incubation: Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24

hours for most yeasts, and 48-72 hours for filamentous fungi.[14][15]

Endpoint Determination: The MIC is read as the lowest concentration of the antifungal agent

that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the

growth control.[14] For some antifungals like amphotericin B, a complete inhibition of growth

(≥90%) is used as the endpoint.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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